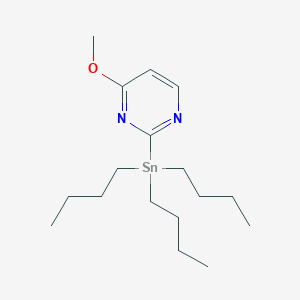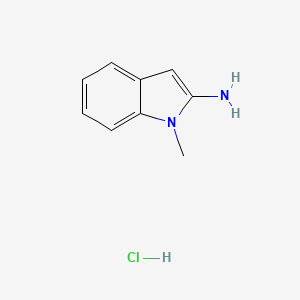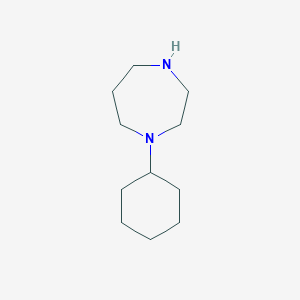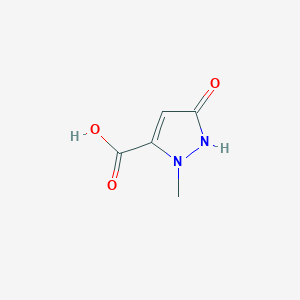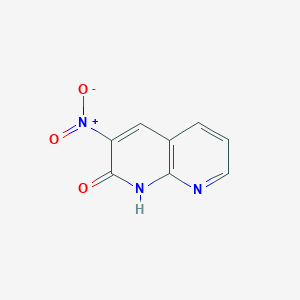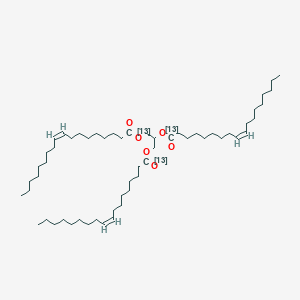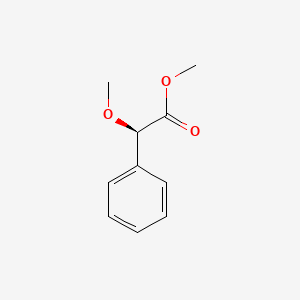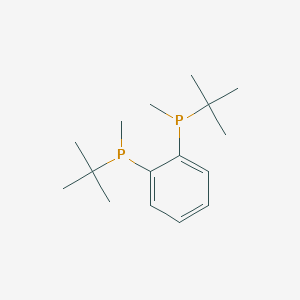
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-
Overview
Description
Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] is a complex organophosphorus compound. It is characterized by the presence of phosphine groups attached to a phenylene backbone, with tert-butyl and methyl substituents. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in various inorganic reactions .
Mode of Action
(R,R)-BenzP acts as a ligand in the palladium-catalyzed formation of diaryl amines . It has also been applied to the C3 benzylation of indoles and the monoallylation of ammonia
Biochemical Pathways
It is known that (r,r)-benzp is used in the ruthenium-catalyzed green amine synthesis process, which involves the synthesis of amines and alcohols through a hydrogen-borrowing reaction .
Result of Action
It is known that (r,r)-benzp plays a crucial role in the formation of diaryl amines, the c3 benzylation of indoles, and the monoallylation of ammonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenylene backbone, which is then functionalized with phosphine groups.
Reaction Conditions:
Solvents: Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, which provide a suitable medium for the reactions to occur.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. This is often achieved using halogenating agents or nucleophiles.
Coordination: The phosphine groups can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Halogenating Agents: Chlorine (Cl₂), bromine (Br₂)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have diverse applications in catalysis, materials science, and organic synthesis.
Scientific Research Applications
Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] is utilized in various scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and structural properties.
Comparison with Similar Compounds
Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] can be compared with other similar compounds such as:
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
Tris(2,4-di-tert-butylphenyl)phosphine: A bulky phosphine ligand with tert-butyl groups that provide steric protection.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphine groups connected by a methylene bridge.
The uniqueness of Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] lies in its specific structural arrangement, which imparts distinct reactivity and coordination properties compared to other phosphine ligands.
Properties
IUPAC Name |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWTGUCFKJVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545044 | |
| Record name | (1,2-Phenylene)bis[tert-butyl(methyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919778-41-9 | |
| Record name | (1,2-Phenylene)bis[tert-butyl(methyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


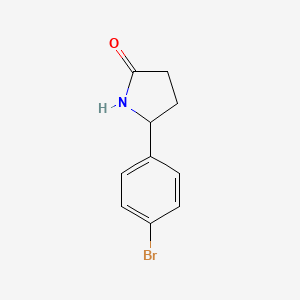

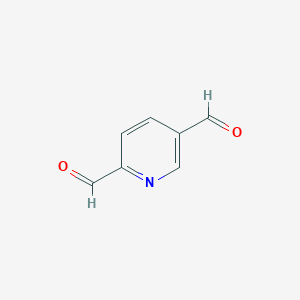
![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)
